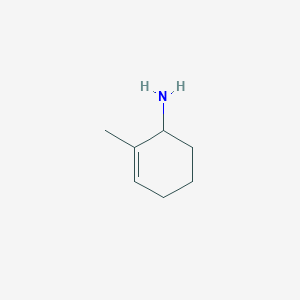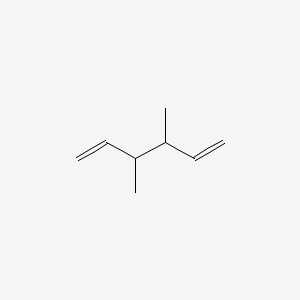
3,4-Dimethyl-1,5-hexadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-1,5-hexadiene is an organic compound with the molecular formula C8H14. It is a type of diene, which means it contains two double bonds. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,4-Dimethyl-1,5-hexadiene can be synthesized through various organic reactions. One common method involves the dehydrohalogenation of 3,4-dimethyl-1,5-dibromohexane using a strong base such as potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic dehydrogenation of suitable precursors under controlled conditions. The choice of catalyst and reaction parameters can significantly influence the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dimethyl-1,5-hexadiene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon (Pd/C) can yield the corresponding saturated hydrocarbon.
Substitution: It can participate in electrophilic addition reactions, where halogens or other electrophiles add across the double bonds.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: Pd/C, hydrogen gas
Substitution: Halogens (e.g., Br2), acids (e.g., HCl)
Major Products:
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
3,4-Dimethyl-1,5-hexadiene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of diene reactivity and mechanisms of pericyclic reactions.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It serves as an intermediate in the synthesis of various fine chemicals and polymers.
Mécanisme D'action
The mechanism by which 3,4-Dimethyl-1,5-hexadiene exerts its effects depends on the specific reaction it undergoes. For example, in pericyclic reactions like the Cope rearrangement, the compound undergoes a [3,3]-sigmatropic shift, where the sigma bonds are rearranged through a concerted mechanism. This involves the formation of a cyclic transition state and the migration of substituents within the molecule.
Comparaison Avec Des Composés Similaires
1,5-Hexadiene: Another diene with a similar structure but without the methyl groups at positions 3 and 4.
2,4-Hexadiene: A conjugated diene with double bonds at positions 2 and 4.
3,3-Dimethyl-1,5-hexadiene: A structural isomer with both methyl groups on the same carbon.
Uniqueness: 3,4-Dimethyl-1,5-hexadiene is unique due to the positioning of its methyl groups, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for studying the effects of substituents on diene chemistry.
Propriétés
Numéro CAS |
4894-63-7 |
|---|---|
Formule moléculaire |
C8H14 |
Poids moléculaire |
110.20 g/mol |
Nom IUPAC |
3,4-dimethylhexa-1,5-diene |
InChI |
InChI=1S/C8H14/c1-5-7(3)8(4)6-2/h5-8H,1-2H2,3-4H3 |
Clé InChI |
BKVALJGAKNDDJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)C(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B13795670.png)
![4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13795672.png)
![Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI)](/img/structure/B13795673.png)
![methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13795674.png)
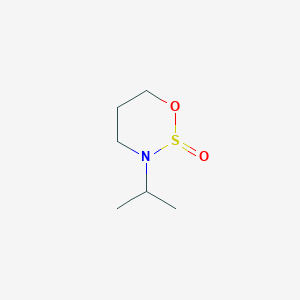


![Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI)](/img/structure/B13795698.png)
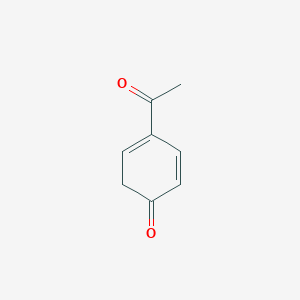
![4,8-Methanothiazolo[4,5-c]azocine(9CI)](/img/structure/B13795704.png)
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795705.png)
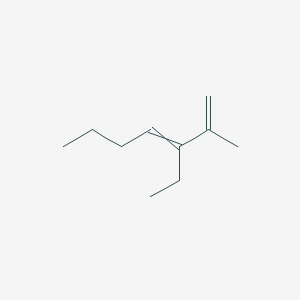
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795739.png)
